molecular formula C19H21N3O B5641554 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide

2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B5641554
M. Wt: 307.4 g/mol
InChI Key: ARWLYLDIQHFWME-UHFFFAOYSA-N
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Description

2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzimidazole core with dimethyl substitutions, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide typically involves the following steps:

  • Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. For instance, 5,6-dimethyl-o-phenylenediamine can be reacted with formic acid to yield 5,6-dimethylbenzimidazole.

  • Acylation Reaction: : The benzimidazole derivative is then acylated with 3,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. This step involves the formation of an amide bond, resulting in the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the methyl groups. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the amide group or the benzimidazole ring. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings. Halogenation, nitration, or sulfonation are typical examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Benzimidazole derivatives are known to interact with various biological targets, making them useful in studying cellular processes and signaling pathways.

Medicine

Medicinally, benzimidazole derivatives have been explored for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Industry

In the industrial sector, this compound might be used in the development of dyes, pigments, or polymers due to its stable aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide would depend on its specific biological target. Generally, benzimidazole derivatives can bind to proteins, enzymes, or receptors, altering their function. This binding can inhibit enzyme activity, block receptor signaling, or disrupt protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-1-yl)-N-phenylacetamide: Lacks the dimethyl substitutions, which can affect its biological activity and chemical properties.

    2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide: Similar core structure but without the N-(3,4-dimethylphenyl) group.

    N-(3,4-dimethylphenyl)acetamide: Contains the same acetamide group but lacks the benzimidazole core.

Uniqueness

The unique combination of the benzimidazole core with dimethyl substitutions and the N-(3,4-dimethylphenyl) group in 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide provides distinct chemical and biological properties. These modifications can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(5,6-dimethylbenzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-12-5-6-16(7-13(12)2)21-19(23)10-22-11-20-17-8-14(3)15(4)9-18(17)22/h5-9,11H,10H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWLYLDIQHFWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C2C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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